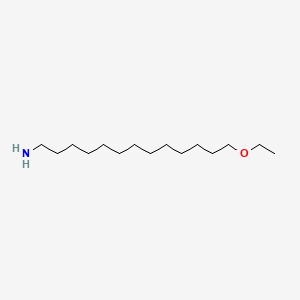
Fmoc-Cys(Fmoc)(Fmoc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Cys(Fmoc)(Fmoc)-OH is a derivative of cysteine, an amino acid, where the thiol group of cysteine is protected by three fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the thiol group during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Fmoc)(Fmoc)-OH typically involves the protection of the cysteine thiol group with Fmoc groups. The process begins with the attachment of the first Fmoc group to the cysteine molecule. This is followed by the sequential addition of the second and third Fmoc groups. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is automated to ensure consistency and efficiency. The use of automated peptide synthesizers allows for the precise control of reaction conditions, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Cys(Fmoc)(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids, facilitated by coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc groups.
Coupling: Reagents such as DIC and HOBt are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include peptides with protected or deprotected cysteine residues, depending on the reaction conditions used .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-Cys(Fmoc)(Fmoc)-OH is used in the synthesis of complex peptides and proteins. Its ability to protect the thiol group during synthesis makes it valuable in the preparation of cysteine-rich peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and the role of cysteine residues in protein function. It is also used in the development of peptide-based drugs .
Medicine
In medicine, this compound is used in the synthesis of therapeutic peptides. These peptides have applications in treating various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers ensures high yields and purity of the final products .
Mécanisme D'action
The mechanism of action of Fmoc-Cys(Fmoc)(Fmoc)-OH involves the protection of the cysteine thiol group during peptide synthesis. The Fmoc groups prevent unwanted reactions at the thiol site, allowing for the selective formation of peptide bonds. The deprotection of the Fmoc groups is achieved under basic conditions, revealing the free thiol group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Fmoc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl protecting group.
Uniqueness
Fmoc-Cys(Fmoc)(Fmoc)-OH is unique due to its triple Fmoc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required .
Propriétés
Numéro CAS |
339048-97-4 |
|---|---|
Formule moléculaire |
C33H27NO6S |
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)propanoic acid |
InChI |
InChI=1S/C33H27NO6S/c35-31(36)30(34-32(37)39-17-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)19-41-33(38)40-18-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,37)(H,35,36)/t30-/m0/s1 |
Clé InChI |
VWFGTABFLJAFCN-PMERELPUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)

![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)


